1-Hydroxynaphthalene-7-sulfonic acid

Synthesis Isomer Purity Desulfonation

1-Hydroxynaphthalene-7-sulfonic acid (CAS 20191-62-2; also designated as 8-hydroxy-2-naphthalenesulfonic acid) is a member of the hydroxynaphthalene monosulfonic acid class. Characterized by its hydroxyl group at the 1-position and sulfonic acid group at the 7-position on the naphthalene ring, it exhibits high solubility in water, with most of its metal salts also readily soluble.

Molecular Formula C10H8O4S
Molecular Weight 224.23 g/mol
CAS No. 20191-62-2
Cat. No. B8775594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxynaphthalene-7-sulfonic acid
CAS20191-62-2
Molecular FormulaC10H8O4S
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)O
InChIInChI=1S/C10H8O4S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6,11H,(H,12,13,14)
InChIKeySYMAOPXKWWZQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Hydroxynaphthalene-7-sulfonic Acid (CAS 20191-62-2) Specifications and Core Attributes


1-Hydroxynaphthalene-7-sulfonic acid (CAS 20191-62-2; also designated as 8-hydroxy-2-naphthalenesulfonic acid) is a member of the hydroxynaphthalene monosulfonic acid class. Characterized by its hydroxyl group at the 1-position and sulfonic acid group at the 7-position on the naphthalene ring, it exhibits high solubility in water, with most of its metal salts also readily soluble . Its molecular formula is C10H8O4S, with a molecular weight of 224.23 g/mol . This compound primarily functions as a strategic intermediate in the synthesis of azo dyes and pigments, distinguished from its many positional isomers by its specific reactivity profile and synthetic accessibility .

Why 1-Hydroxynaphthalene-7-sulfonic Acid Cannot Be Replaced by Alternative Hydroxynaphthalene Sulfonates


While numerous hydroxynaphthalene sulfonic acid isomers exist, they are not functionally interchangeable due to their divergent synthetic pathways, coupling behaviors, and downstream product properties. For instance, the common dye intermediate 2-naphthol-6-sulfonic acid (CAS 93-01-6) yields entirely different azo dye shades and possesses distinct sulfonation characteristics [1]. Furthermore, 1-hydroxynaphthalene-4-sulfonic acid (CAS 304671-69-0) and 1-hydroxynaphthalene-3-sulfonic acid (CAS 3771-14-0) differ in their preparation routes and application scopes as coupling components . The specific 1,7-substitution pattern of the target compound is critical for the selective nitration to Flavianic acid and for achieving the desired tinctorial properties in metalliferous azo dyestuffs . Therefore, generic substitution based solely on chemical class can lead to failed syntheses or compromised product performance.

Quantitative Evidence for 1-Hydroxynaphthalene-7-sulfonic Acid Differentiated Performance


Selective Desulfonation for Isomerically Pure Monosulfonic Acid

The industrial synthesis of 1-Hydroxynaphthalene-7-sulfonic acid is characterized by a critical selective desulfonation step that differentiates it from alternative synthetic routes for other isomers. Sulfonation of 1-naphthol at 130°C yields a mixture of 2,7- and 4,7-disulfonic acids, which is challenging to separate. However, subsequent dilution and heating at 120°C for 30 minutes results in the selective removal of sulfonic acid groups from the 2- and 4-positions, leaving the desired 1-hydroxy-7-sulfonic acid . In contrast, the preparation of 1-hydroxynaphthalene-3-sulfonic acid requires a high-pressure (1 MPa) steam hydrolysis of the corresponding amino acid over 20 hours, a process lacking this positional selectivity .

Synthesis Isomer Purity Desulfonation

Direct Precursor to Flavianic Acid via Quantified Nitration Pathway

1-Hydroxynaphthalene-7-sulfonic acid undergoes a specific nitration to yield 2,4-dinitro-1-naphthol-7-sulfonic acid, historically known as Flavianic acid, a yellow dye for wool . This transformation is a defined, quantifiable chemical pathway unique to this isomer. While other hydroxynaphthalene sulfonic acids can be nitrated, they do not produce the same 2,4-dinitro derivative with equivalent dye properties. For example, 2-naphthol-6-sulfonic acid (CAS 93-01-6) is primarily used for sulfonation to produce R-acid and G-acid, rather than direct nitration to a specific dye molecule [1].

Nitration Dye Intermediate Flavianic Acid

Commercial Purity Benchmark for Research and Industrial Use

Commercial suppliers provide 1-Hydroxynaphthalene-7-sulfonic acid with a typical purity specification of 97%, as indicated by raw supplier data . This establishes a baseline for procurement quality. While this is a typical value, it provides a quantifiable benchmark against which alternative isomers or suppliers can be evaluated. For example, 7-hydroxy-1-naphthalenesulfonic acid (CAS 132-57-0) is also available at a minimum purity of 95%, but the 97% specification for the target compound suggests a slightly higher standard purity offering in the commercial market .

Purity Quality Control Commercial Specification

Recommended Application Scenarios for Procuring 1-Hydroxynaphthalene-7-sulfonic Acid (CAS 20191-62-2)


Synthesis of Flavianic Acid (2,4-Dinitro-1-naphthol-7-sulfonic Acid) as a Yellow Wool Dye

Procurement of this compound is specifically justified for the directed synthesis of Flavianic acid. As detailed in Section 3, nitration of 1-Hydroxynaphthalene-7-sulfonic acid is the established pathway to produce 2,4-dinitro-1-naphthol-7-sulfonic acid, a historically significant yellow dye for wool . This application is not achievable with alternative isomers like 2-naphthol-6-sulfonic acid, which follow different sulfonation pathways [1].

Manufacture of Metalliferous Azo Dyestuffs Requiring a Specific Coupling Component

This compound is a strategic coupling component in the production of metalliferous azo dyestuffs, particularly those containing nickel or copper, as disclosed in patent literature . Its specific 1-hydroxy-7-sulfonic acid substitution pattern directs the azo coupling to the ortho-position relative to the hydroxyl group, a critical structural requirement for the formation of stable metal complex dyes. Substitution with other hydroxynaphthalene sulfonic acids would alter the dye's metal binding properties and resultant color, making the target compound essential for these formulations.

Research on Positional Isomer Effects in Naphthalene Sulfonation and Reactivity

The selective desulfonation process used in its synthesis (heating at 120°C for 30 min to remove sulfonic groups from the 2- and 4-positions) makes this compound a valuable reference standard for studies on regioselective sulfonation/desulfonation of naphthalene derivatives . Its well-defined synthesis route provides a controlled system for investigating kinetic versus thermodynamic control in aromatic substitution reactions, a study not easily replicated with isomers that require harsh, non-selective hydrolysis conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hydroxynaphthalene-7-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.